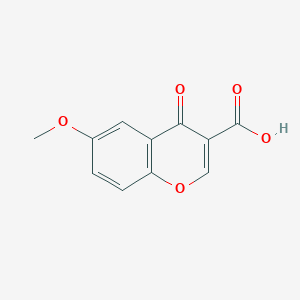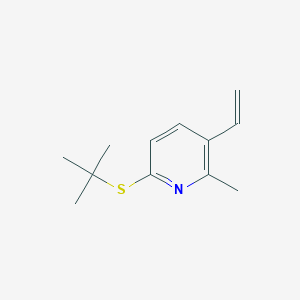![molecular formula C11H18FNO2 B15232032 tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate](/img/structure/B15232032.png)
tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate: is a chemical compound with the molecular formula C11H18FNO2 and a molecular weight of 215.2645232 . This compound is characterized by the presence of a fluorinated bicyclohexane ring structure, which imparts unique chemical and physical properties.
Méthodes De Préparation
The synthesis of tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate typically involves the reaction of 4-fluorobicyclo[2.1.1]hexane-1-amine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Analyse Des Réactions Chimiques
tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamate group.
Substitution: The fluorine atom in the bicyclohexane ring can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate involves its interaction with specific molecular targets. The fluorinated bicyclohexane ring structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate can be compared with similar compounds such as:
tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate: This compound has a similar bicyclohexane structure but with an azabicyclo group instead of a fluorine atom.
tert-butyl N-{4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methylcarbamate: This compound features an amino group and an oxabicyclo ring, offering different reactivity and applications.
Propriétés
Formule moléculaire |
C11H18FNO2 |
|---|---|
Poids moléculaire |
215.26 g/mol |
Nom IUPAC |
tert-butyl N-(4-fluoro-1-bicyclo[2.1.1]hexanyl)carbamate |
InChI |
InChI=1S/C11H18FNO2/c1-9(2,3)15-8(14)13-11-5-4-10(12,6-11)7-11/h4-7H2,1-3H3,(H,13,14) |
Clé InChI |
TUJBCFCOFYZOAF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC12CCC(C1)(C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[3-(Methylamino)bicyclo[1.1.1]pentan-1-yl]propan-2-ol](/img/structure/B15232010.png)

![3-(4-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232037.png)

